molecular formula C16H17F2N5O2 B2386382 3,4-difluoro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034351-42-1

3,4-difluoro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2386382
CAS No.: 2034351-42-1
M. Wt: 349.342
InChI Key: BAMACQRQIZHNNM-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H17F2N5O2 and its molecular weight is 349.342. The purity is usually 95%.
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Biological Activity

3,4-Difluoro-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound features a difluorobenzamide core linked to a triazinyl-pyrrolidine moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of the compound.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AA431 (epidermoid carcinoma)< 10Inhibits Bcl-2 protein
Compound BHT29 (colon cancer)< 15Induces apoptosis via caspase activation
This compoundJurkat (T-cell leukemia)TBDTBD

These findings suggest that the compound may act through modulation of apoptotic pathways and inhibition of tumor cell proliferation.

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways related to cancer progression. Research indicates that similar compounds can inhibit various receptor tyrosine kinases (RTKs), which are often dysregulated in cancers.

The proposed mechanism for the biological activity includes:

  • Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, it may disrupt downstream signaling pathways essential for tumor growth.
  • Induction of Apoptosis : The interaction with apoptotic proteins such as Bcl-2 may lead to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Compounds with similar structures have shown the ability to induce cell cycle arrest at various phases.

Case Studies

Several case studies provide insight into the efficacy and safety profile of related compounds:

  • Study on Antitumor Activity :
    • A study conducted on a series of triazine derivatives demonstrated that modifications in the benzamide structure significantly enhanced cytotoxicity against various cancer cell lines.
    • The study highlighted that compounds with methoxy and difluoro substitutions exhibited improved potency due to better receptor binding affinity.
  • Clinical Trials :
    • Ongoing clinical trials are assessing the efficacy of triazine-based compounds in combination therapies for resistant cancer types. Early results indicate promising outcomes in patients with advanced solid tumors.

Properties

IUPAC Name

3,4-difluoro-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O2/c1-25-16-21-13(20-15(22-16)23-6-2-3-7-23)9-19-14(24)10-4-5-11(17)12(18)8-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMACQRQIZHNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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